molecular formula C26H22FN3O3S2 B2863039 N-[4-[2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl]phenyl]acetamide CAS No. 380342-89-2

N-[4-[2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl]phenyl]acetamide

Cat. No.: B2863039
CAS No.: 380342-89-2
M. Wt: 507.6
InChI Key: VNQYDVTUSPKNKR-UHFFFAOYSA-N
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Description

N-[4-[2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl]phenyl]acetamide is a useful research compound. Its molecular formula is C26H22FN3O3S2 and its molecular weight is 507.6. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Characterization

Research on related compounds emphasizes the importance of molecular structure analysis, such as crystal structure determination and quantum chemical insights. For example, studies have shown that crystal structures of similar acetamides exhibit folded conformations and intramolecular hydrogen bonding, which stabilize their structure. This structural information is crucial for understanding the molecular interactions and stability of related compounds (S. Subasri et al., 2016; S. Subasri et al., 2017).

Antiviral Applications

A significant research application of compounds structurally similar to the queried molecule is in the antiviral domain. For instance, quantum chemical analysis of a related molecule highlighted its antiviral potential against COVID-19. The study detailed molecular structure, hydrogen-bonded interactions, and spectroscopic characteristics, suggesting its efficacy in docking against SARS-CoV-2 protein, thereby indicating a promising antiviral agent (S. Mary et al., 2020).

Antimicrobial and Antibacterial Screening

Another area of research application is the synthesis and screening of related compounds for antimicrobial and antibacterial activities. Studies have synthesized novel compounds to explore their potential as therapeutic leads for new drug candidates, showing biological potential against various bacteria (Mayura Kale and Deepak Mene, 2013).

Dual Inhibitory Activities

Research has also focused on the synthesis of compounds with dual inhibitory activities against key enzymes. For instance, compounds have been developed as potent dual inhibitors of thymidylate synthase and dihydrofolate reductase, indicating their potential in cancer therapy due to their efficacy in inhibiting human enzymes (A. Gangjee et al., 2008).

Advanced Material Applications

Additionally, the synthesis of related compounds extends to applications in materials science, such as the development of transparent aromatic polyimides with high refractive indices and small birefringences, demonstrating the versatility of related chemical structures in creating materials with desirable optical properties (P. Tapaswi et al., 2015).

Properties

IUPAC Name

N-[4-[2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN3O3S2/c1-15(31)28-18-10-12-19(13-11-18)30-25(33)23-20-4-2-3-5-22(20)35-24(23)29-26(30)34-14-21(32)16-6-8-17(27)9-7-16/h6-13H,2-5,14H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNQYDVTUSPKNKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)C4=CC=C(C=C4)F)SC5=C3CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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